molecular formula C7H8N4O B12891560 6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine

6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine

Cat. No.: B12891560
M. Wt: 164.16 g/mol
InChI Key: KNVHSTAKLYIFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

6-(aminomethyl)-[1,2]oxazolo[5,4-b]pyridin-3-amine

InChI

InChI=1S/C7H8N4O/c8-3-4-1-2-5-6(9)11-12-7(5)10-4/h1-2H,3,8H2,(H2,9,11)

InChI Key

KNVHSTAKLYIFSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1CN)ON=C2N

Origin of Product

United States

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